[2-(Morpholine-4-sulfonyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Morpholine-4-sulfonyl)phenyl]methanol is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound belongs to the family of substituted benzyl alcohols and is characterized by the presence of a morpholine ring and a sulfonyl group attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for [2-(Morpholine-4-sulfonyl)phenyl]methanol are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[2-(Morpholine-4-sulfonyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Scientific Research Applications
[2-(Morpholine-4-sulfonyl)phenyl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Morpholine-4-sulfonyl)phenyl]methanol involves its interaction with specific molecular targets such as ion channels and receptors . By binding to these targets, the compound can inhibit their activation, thereby modulating cellular signaling pathways . This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
[2-(Morpholine-4-sulfonyl)phenyl]methanone: Similar structure but with a ketone group instead of a hydroxyl group.
[2-(Morpholine-4-sulfonyl)phenyl]methanethiol: Similar structure but with a thiol group instead of a hydroxyl group.
[2-(Morpholine-4-sulfonyl)phenyl]methane: Similar structure but without the hydroxyl group.
Uniqueness
[2-(Morpholine-4-sulfonyl)phenyl]methanol is unique due to the presence of both a morpholine ring and a sulfonyl group, which confer specific chemical and biological properties . Its ability to act as an inhibitor of ion channels and receptors makes it particularly valuable in scientific research and drug development .
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,13H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHDNNWBAICEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640475 |
Source
|
Record name | [2-(Morpholine-4-sulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-15-1 |
Source
|
Record name | 2-(4-Morpholinylsulfonyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937796-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Morpholine-4-sulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.